molecular formula C15H20O3 B8286503 Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate

Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate

Cat. No.: B8286503
M. Wt: 248.32 g/mol
InChI Key: NOMNBSIOKXXCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological receptors. The acetate moiety can undergo hydrolysis to release acetic acid, which may further modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(7-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetate: Similar structure but with a quinoline ring instead of a naphthalene ring.

Uniqueness

Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

NOMNBSIOKXXCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one 46.1 (10.0 g, 56.7 mmol, Aldrich) and triethyl phosphonoacetate (13.6 mL, 68.1 mmol) in THF (250 mL) was added potassium tert-butoxide (1.0M solution in THF (68.1 mL, 68.1 mmol)) via addition funnel over 15 minutes. The resulting mixture was stirred at room temperature for 16 hours (LC-MS showed no difference between 15 minutes and 16 hours) after addition. The mixture was concentrated and re-suspended in hexanes (250 mL). The mixture was passed through a silica gel plug (50 g silica) and rinsed with 1 L of hexanes. The resulting mixture was concentrated to give two pure products (535 mg and 267 mg). Both products were dissolved in EtOH and stirred with Pd/C under H2 for 16 hours. LC-MS showed that both gave the same desired product. The mixture was combined, filtered, and concentrated to give 46.2 (0.77 g, 5.5% yield). MS ESI (pos.) M/E: 249 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
68.1 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.